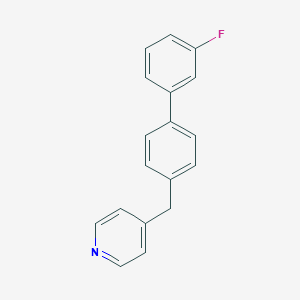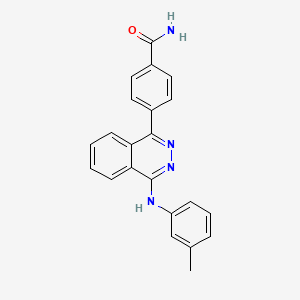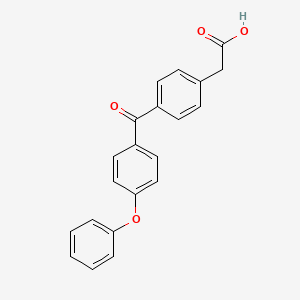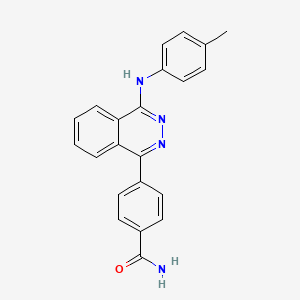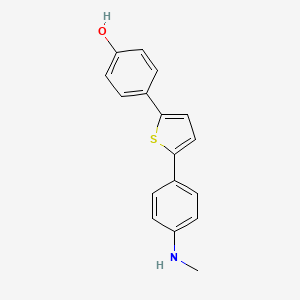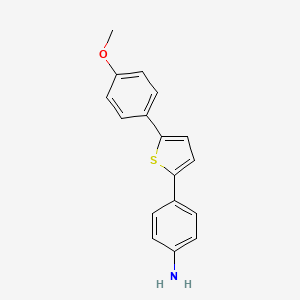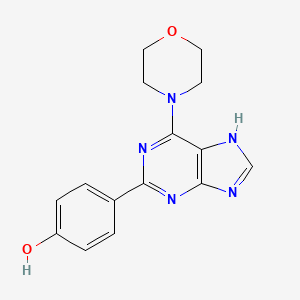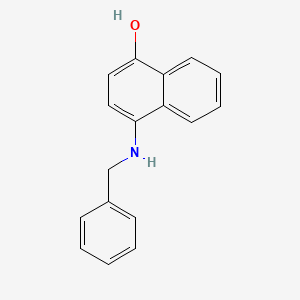
4-(Benzylamino)-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(苄基氨基)-1-萘酚是一种有机化合物,其特征在于萘酚核心被苄基氨基取代
准备方法
合成路线和反应条件
4-(苄基氨基)-1-萘酚的合成通常涉及1-萘酚与苄胺的反应。一种常见的方法包括在氢化条件下使用钯碳 (Pd/C) 等催化剂。反应过程如下:
- 将1-萘酚溶解在合适的溶剂中,例如乙醇。
- 将苄胺添加到溶液中。
- 加入 Pd/C 催化剂。
- 在升高的温度和压力下,在氢气气氛下进行反应。
工业生产方法
在工业环境中,可以使用连续流动反应器扩大合成规模,以确保产品质量和产率的一致性。反应条件将进行优化以最大限度地提高效率并减少副产物。
化学反应分析
反应类型
4-(苄基氨基)-1-萘酚会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌。
还原: 还原反应可以将其转化为各种还原形式。
取代: 亲电和亲核取代反应可以在萘酚环或苄基氨基上发生。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 在适当条件下使用卤素 (例如溴) 或亲核试剂 (例如胺) 等试剂。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 原始化合物的各种还原形式。
取代: 取代的萘酚衍生物。
科学研究应用
4-(苄基氨基)-1-萘酚在科学研究中具有多种应用:
化学: 用作合成更复杂的有机分子的中间体。
生物学: 对其潜在的抗菌特性进行了研究。
医学: 探索其在药物开发中的潜在用途,特别是其抗菌和抗真菌活性
工业: 由于其生色性质,用于生产染料和颜料。
作用机制
4-(苄基氨基)-1-萘酚的作用机制涉及它与各种分子靶标的相互作用。在抗菌应用中,据信它会破坏微生物的细胞膜完整性,导致细胞裂解。 该化合物也可能干扰微生物细胞内的重要酶促过程 .
相似化合物的比较
类似化合物
4-(苄基氨基)丁氧基-9H-咔唑: 以其抗菌特性而闻名.
独特性
4-(苄基氨基)-1-萘酚的独特性在于其萘酚核心,与更简单的苄胺衍生物相比,它赋予了独特的化学性质和反应性。其结构允许更广泛的化学修饰和应用,特别是在合成复杂有机分子和潜在治疗剂方面。
属性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
4-(benzylamino)naphthalen-1-ol |
InChI |
InChI=1S/C17H15NO/c19-17-11-10-16(14-8-4-5-9-15(14)17)18-12-13-6-2-1-3-7-13/h1-11,18-19H,12H2 |
InChI 键 |
GXGORQOUKCMHGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


